S-Warfarin Exhibits 2- to 5-Fold Greater Anticoagulant Potency Than R-Warfarin in Humans, with Distinct Clearance Kinetics
S-warfarin demonstrates 2 to 5 times greater anticoagulant activity than R-warfarin in humans, yet is cleared more rapidly from plasma with a mean half-life of 33.0 hours compared to 45.4 hours for R-warfarin in the same subjects [1]. In hepatic microsomal fractions, S-warfarin is 1.9 to 3.5 times more effective than R-warfarin at inhibiting the conversion of vitamin K epoxide to vitamin K₁ [2]. The apparent volumes of distribution of the two enantiomers are not significantly different [1]. R-warfarin competitively inhibits the CYP2C9-mediated 7-hydroxylation of S-warfarin with a Ki of 6.0–6.9 µM, whereas S-warfarin is a weak inhibitor of R-warfarin metabolism [3]. This enantiomeric interaction means that the net anticoagulant effect of racemic warfarin cannot be predicted from single-enantiomer data.
| Evidence Dimension | Anticoagulant potency (relative activity in humans) |
|---|---|
| Target Compound Data | S-warfarin: 2–5× greater activity than R-warfarin; mean plasma t₁/₂ = 33.0 h |
| Comparator Or Baseline | R-warfarin: 1× baseline activity; mean plasma t₁/₂ = 45.4 h |
| Quantified Difference | S-warfarin 2–5× more potent; cleared 1.38× faster (t₁/₂ ratio 33.0 vs 45.4 h) |
| Conditions | Human subjects (n=4); single oral dose; plasma half-life measured |
Why This Matters
Procurement of warfarin reference standards for analytical method development requires defined enantiomeric composition, as racemic versus enantiopure material will produce fundamentally different calibration responses in chiral HPLC assays.
- [1] Hewick DS, McEwen J. Plasma half-lives, plasma metabolites and anticoagulant efficacies of the enantiomers of warfarin in man. J Pharm Pharmacol. 1973;25(6):458-465. doi:10.1111/j.2042-7158.1973.tb09133.x View Source
- [2] Fasco MJ, Principe LM. Inhibition by warfarin enantiomers of prothrombin synthesis, protein carboxylation, and the regeneration of vitamin K from vitamin K epoxide. Biochem Pharmacol. 1981;30(14):1953-1958. doi:10.1016/0006-2952(81)90205-7 View Source
- [3] Kunze KL, Eddy AC, Gibaldi M, Trager WF. Metabolic enantiomeric interactions: the inhibition of human (S)-warfarin-7-hydroxylase by (R)-warfarin. Chirality. 1991;3(1):24-29. doi:10.1002/chir.530030106 View Source
